For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Dibenzyl Adipate: Chemical Properties and Structure
Abstract
Dibenzyl adipate (CAS No. 2451-84-5) is a synthetic diester compound formed through the esterification of adipic acid with benzyl alcohol.[1] It is a compound of significant interest in materials science, polymer research, and potentially in pharmaceutical applications. Primarily recognized for its role as a plasticizer, it enhances the flexibility and durability of polymers such as cellulose derivatives and vinyl resins.[1] This technical guide provides a comprehensive overview of the core chemical properties, structure, and relevant experimental methodologies associated with dibenzyl adipate, tailored for a scientific audience.
Chemical Structure and Identification
Dibenzyl adipate is characterized by a central six-carbon adipate chain flanked by two benzyl groups linked via ester bonds.[1] This structure imparts properties such as low volatility and good thermal stability.[2] Key identifiers for this compound are detailed below.
Caption: 2D chemical structure of dibenzyl adipate.
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IUPAC Name: dibenzyl hexanedioate[3]
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Synonyms: Adipic acid dibenzyl ester, Dibenzyl hexanedioate, Hexanedioic acid, bis(phenylmethyl) ester[2][3]
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InChI: InChI=1S/C20H22O4/c21-19(23-15-17-9-3-1-4-10-17)13-7-8-14-20(22)24-16-18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2[2][3]
Physicochemical Properties
Dibenzyl adipate typically presents as a white or colorless to light yellow powder or liquid.[2][7] It has a mild, pleasant odor and is characterized by its insolubility in water but moderate to good solubility in organic solvents.[2]
| Property | Value | Source(s) |
| Molecular Weight | 326.39 g/mol | [2][4][7] |
| Monoisotopic Mass | 326.15180918 Da | [3] |
| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid | [2][7] |
| Melting Point | 34.0 to 37.0 °C | [7] |
| Boiling Point | 202-208 °C (at 0.3 Torr) | [7] |
| Density | 1.0903 g/cm³ | [7] |
| Flash Point | 36 °C | [7] |
| Water Solubility | Insoluble | [2] |
| Topological Polar Surface Area (TPSA) | 52.6 Ų | [4] |
| logP (Predicted) | 4.0336 | [4] |
Experimental Protocols
Synthesis via Fischer Esterification
The synthesis of dibenzyl adipate is achieved by the esterification of adipic acid with benzyl alcohol. A common and efficient laboratory-scale method is the Fischer esterification, which uses an acid catalyst and removes the water byproduct to drive the reaction to completion. The following is a representative protocol adapted from standard procedures for similar diesters.[8]
Reaction Scheme: Adipic Acid + 2 Benzyl Alcohol ⇌ Dibenzyl Adipate + 2 H₂O
Materials and Reagents:
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Adipic acid
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Benzyl alcohol (slight excess)
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p-Toluenesulfonic acid (catalyst)
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Toluene (solvent for azeotropic removal of water)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ethanol/water (for recrystallization)
Equipment:
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Round-bottom flask
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Dean-Stark apparatus
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Reflux condenser
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Heating mantle with magnetic stirrer
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Separatory funnel
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Rotary evaporator
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Büchner funnel and vacuum flask
Procedure:
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Reaction Setup: In a round-bottom flask, combine adipic acid, benzyl alcohol (approximately 2.1-2.3 molar equivalents), a catalytic amount of p-toluenesulfonic acid (e.g., 0.05-0.1 molar equivalents), and toluene.
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Azeotropic Reflux: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the product.
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Monitoring: Continue reflux until the theoretical amount of water is collected in the trap, indicating the reaction is complete (typically 3-5 hours).
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Work-up: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst; caution for CO₂ evolution) and then with brine.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent like MgSO₄. Filter off the drying agent and remove the toluene solvent using a rotary evaporator.
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Purification: The crude dibenzyl adipate can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product.
Caption: Workflow for dibenzyl adipate synthesis.
Enzyme-Catalyzed Hydrolysis
The ester bonds in dibenzyl adipate are susceptible to hydrolysis, a reaction that can be catalyzed by esterase enzymes.[1] This makes the compound a useful model substrate for studying enzyme kinetics and metabolic pathways.
Conceptual Protocol:
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Enzyme and Substrate Preparation: Prepare a buffered solution containing a specific esterase (e.g., lipase, porcine liver esterase). Prepare a stock solution of dibenzyl adipate in a suitable organic co-solvent (e.g., DMSO, ethanol) due to its low water solubility.
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Reaction Initiation: Initiate the reaction by adding a small aliquot of the dibenzyl adipate stock solution to the enzyme buffer, ensuring the final co-solvent concentration is low enough not to denature the enzyme.
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Monitoring: Monitor the reaction progress over time by measuring the disappearance of the substrate (dibenzyl adipate) or the appearance of the products (adipic acid and benzyl alcohol). This is typically accomplished using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
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Data Analysis: Calculate the rate of hydrolysis from the concentration change over time to determine enzyme activity and kinetic parameters (e.g., Kₘ, Vₘₐₓ).
Applications in Research and Drug Development
While primarily used as a plasticizer in the polymer industry, dibenzyl adipate's properties are relevant to pharmaceutical sciences.
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Plasticizer and Compatibilizer: It serves as a model plasticizer for studying structure-property relationships in novel polymeric systems, which is relevant for developing drug-eluting polymers and medical plastics.[1]
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Drug Delivery Systems: Its low volatility and potential as a non-aqueous solvent make it a candidate for investigating controlled-release drug delivery mechanisms.[1] The related compound, diisobutyl adipate, is being explored as a lipophilic excipient in topical and transdermal formulations to enhance the solubility of poorly water-soluble APIs.[9]
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PROTAC Linker: Dibenzyl adipate has been identified as a potential PROTAC (Proteolysis Targeting Chimera) linker, which can be used in the synthesis of PROTACs for targeted protein degradation.[10]
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Model for Ester Metabolism: It is an effective substrate for studying ester hydrolysis, providing insights into the metabolic breakdown of ester-containing drugs and prodrugs by esterase enzymes.[1]
Caption: Key applications of dibenzyl adipate.
Safety and Handling
According to aggregated GHS information from multiple notifications, dibenzyl adipate does not meet the criteria for hazard classification.[3] However, as with all chemical substances, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[2] Safety data for the related compound, dibutyl adipate, indicates low acute toxicity and minimal skin or eye irritation in animal and clinical tests.[11]
Storage: Store in a tightly sealed container in a dry, room-temperature environment.[7]
Conclusion
Dibenzyl adipate is a well-characterized diester with established applications in material science and growing relevance in pharmaceutical research. Its defined chemical and physical properties, straightforward synthesis, and utility as a model compound for studying polymer interactions and ester metabolism make it a valuable tool for scientists and researchers. Further exploration of its potential in drug delivery systems and as a linker in novel therapeutic modalities like PROTACs is warranted.
References
- 1. Dibenzyl Adipate | High-Purity Reagent for Research [benchchem.com]
- 2. CAS 2451-84-5: Dibenzyl adipate | CymitQuimica [cymitquimica.com]
- 3. Dibenzyl adipate | C20H22O4 | CID 75561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. chembk.com [chembk.com]
- 6. PubChemLite - Dibenzyl adipate (C20H22O4) [pubchemlite.lcsb.uni.lu]
- 7. ADIPIC ACID DIBENZYL ESTER | 2451-84-5 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Amended final report of the safety assessment of dibutyl adipate as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
